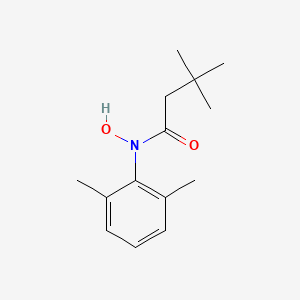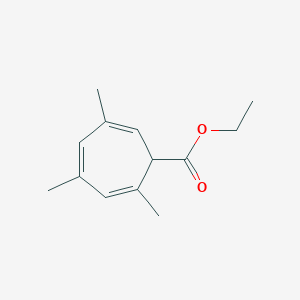
2,4,6-Cycloheptatriene-1-carboxylic acid, 2,4,6-trimethyl-, ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,6-Cycloheptatriene-1-carboxylic acid, 2,4,6-trimethyl-, ethyl ester is an organic compound with a unique structure characterized by a seven-membered ring with three double bonds and a carboxylic acid ester group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Cycloheptatriene-1-carboxylic acid, 2,4,6-trimethyl-, ethyl ester typically involves the reaction of cycloheptatriene derivatives with appropriate reagents to introduce the carboxylic acid ester group. One common method involves the esterification of 2,4,6-trimethylcycloheptatriene-1-carboxylic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2,4,6-Cycloheptatriene-1-carboxylic acid, 2,4,6-trimethyl-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens or other electrophiles in the presence of a catalyst.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted cycloheptatriene derivatives.
Wissenschaftliche Forschungsanwendungen
2,4,6-Cycloheptatriene-1-carboxylic acid, 2,4,6-trimethyl-, ethyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2,4,6-Cycloheptatriene-1-carboxylic acid, 2,4,6-trimethyl-, ethyl ester involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. Detailed studies on its molecular interactions and pathways are ongoing to fully understand its mechanism of action.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,4,6-Cycloheptatriene-1-carboxylic acid, 1-phenyl-, ethyl ester
- 1,3,5-Cycloheptatriene-7-carboxylic acid
- Cyclohepta-2,4,6-triene-1-carboxylic acid
Uniqueness
2,4,6-Cycloheptatriene-1-carboxylic acid, 2,4,6-trimethyl-, ethyl ester is unique due to the presence of three methyl groups on the cycloheptatriene ring, which can influence its chemical reactivity and interactions. This structural feature distinguishes it from other similar compounds and contributes to its specific properties and applications.
Eigenschaften
CAS-Nummer |
651046-46-7 |
|---|---|
Molekularformel |
C13H18O2 |
Molekulargewicht |
206.28 g/mol |
IUPAC-Name |
ethyl 2,4,6-trimethylcyclohepta-2,4,6-triene-1-carboxylate |
InChI |
InChI=1S/C13H18O2/c1-5-15-13(14)12-8-10(3)6-9(2)7-11(12)4/h6-8,12H,5H2,1-4H3 |
InChI-Schlüssel |
FBKRTAWEKDAJGH-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1C=C(C=C(C=C1C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-(3,4-Dimethoxyphenyl)-2H-thieno[3,2-d][1,3]oxazine-2,4(1H)-dione](/img/structure/B12601391.png)
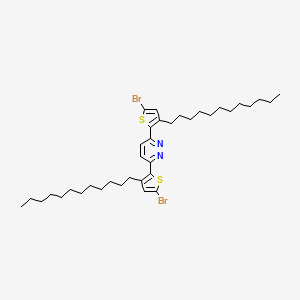
![(2-{[2-(Morpholin-4-yl)ethyl]amino}-1H-benzimidazol-6-yl)methanol](/img/structure/B12601398.png)
![5-Methoxy-6-[(4-methoxyphenyl)sulfanyl]-2-methyl-1,3-benzothiazole-4,7-dione](/img/structure/B12601403.png)
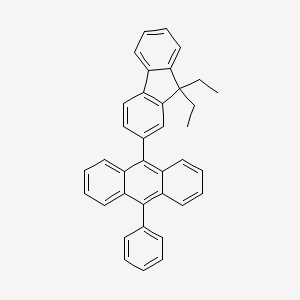
![([1,1'-Biphenyl]-2,2'-diyl)bis[(piperazin-1-yl)methanone]](/img/structure/B12601413.png)
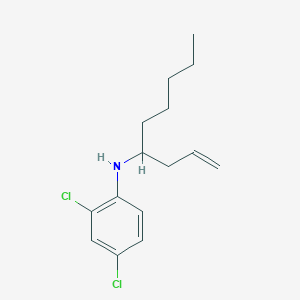
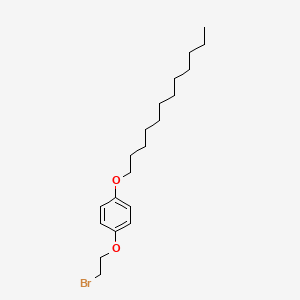
![N,N'-Bis[4-(4-nitroanilino)phenyl]-p-phenylenediamine](/img/structure/B12601435.png)
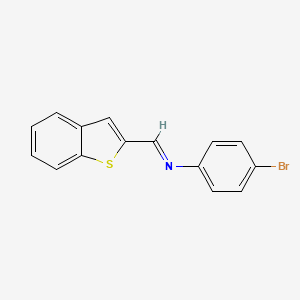
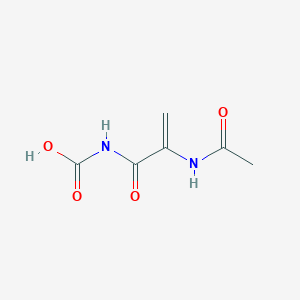
![(4R)-4-{[(S)-Methanesulfinyl]methyl}-2-phenyl-4,5-dihydro-1,3-oxazole](/img/structure/B12601456.png)
![2,2-Bis(2',4',6'-trimethyl[1,1'-biphenyl]-4-yl)-2H-benzimidazole](/img/structure/B12601463.png)
